molecular formula C15H19NO4 B8301305 Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate

Cat. No. B8301305
M. Wt: 277.31 g/mol
InChI Key: KHIGTTQDSIQQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299061B2

Procedure details

Combine 4-ethoxybenzoic acid (10.0 g, 60.18 mmol), ethyl 1-aminocyclopropanecarboxylate hydrochloride (commercially available, 10.96 g, 66.19 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (13.84 g, 72.21 mmol), and 1-hydroxybenzotriazole (HOBT) (9.76 g, 72.21 mmol) in tetrahydrofuran (500 mL). Add diisopropylethylamine (DIEA) (23.09 mL, 132.39 mmol) over 3-5 minutes and stir the reaction for approximately 16 hours at ambient temperature under nitrogen. Dilute the mixture with ethyl acetate, wash with dilute HCl, dilute NaHCO3, and then brine, dry over sodium sulfate, and concentrate the organic layer under reduced pressure. Purify the residue by recrystallization from ethanol to give the title compound (13.93 g, 84%) as a white solid: MS (m/z): 278 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.84 g
Type
reactant
Reaction Step Three
Quantity
9.76 g
Type
reactant
Reaction Step Four
Quantity
23.09 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)[CH3:2].Cl.[NH2:14][C:15]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16]1.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>O1CCCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:14][C:15]2([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16]2)=[O:10])=[CH:11][CH:12]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1(CC1)C(=O)OCC
Step Three
Name
Quantity
13.84 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
9.76 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
23.09 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for approximately 16 hours at ambient temperature under nitrogen
Duration
16 h
WASH
Type
WASH
Details
wash with dilute HCl, dilute NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
CUSTOM
Type
CUSTOM
Details
by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.93 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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